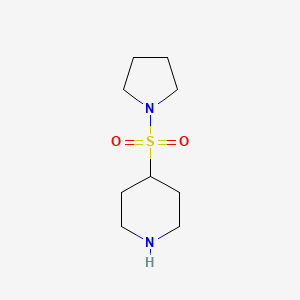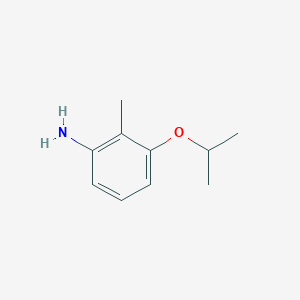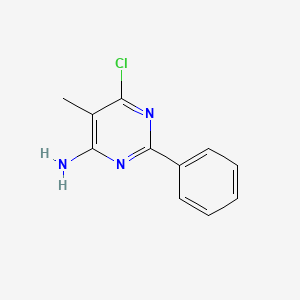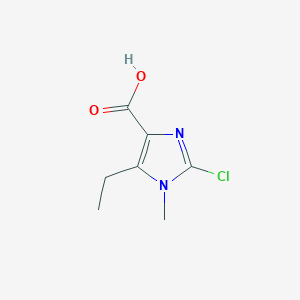
1-Bromo-4-methoxy-2-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methoxy-2-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-methylhexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the following steps:
Starting Material: Begin with 4-methoxy-2-methylhexane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employ distillation or recrystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-methoxy-2-methylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., hydroxide, cyanide) in an SN2 or SN1 reaction mechanism.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-2-methylhexanol or 4-methoxy-2-methylhexanenitrile can be formed.
Elimination Reactions: Alkenes such as 4-methoxy-2-methylhexene are typical products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methoxy-2-methylhexane finds applications in various fields of scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methoxy-2-methylhexane in chemical reactions involves the following steps:
Nucleophilic Attack: The bromine atom, being a good leaving group, facilitates nucleophilic attack by various nucleophiles.
Formation of Transition State: During substitution or elimination reactions, a transition state is formed where bonds are partially broken and formed.
Product Formation: The final products are formed after the transition state collapses, leading to the substitution or elimination products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methoxyhexane: Lacks the methyl group at the 2-position.
1-Bromo-2-methylhexane: Does not have the methoxy group at the 4-position.
4-Methoxy-2-methylhexane: Does not contain the bromine atom.
Uniqueness
1-Bromo-4-methoxy-2-methylhexane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H17BrO |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-bromo-4-methoxy-2-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
UJECXYSDTUVMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


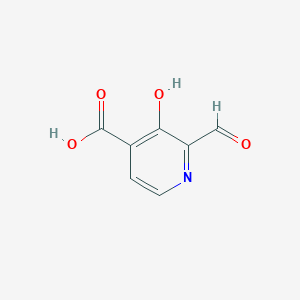
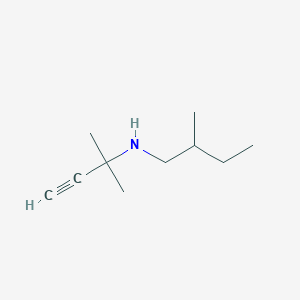
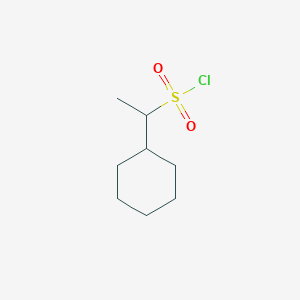
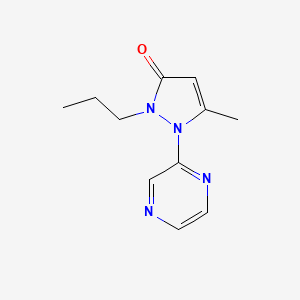
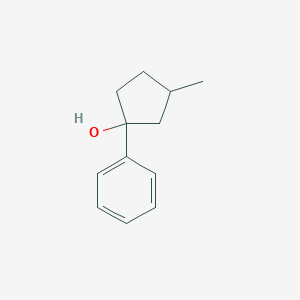
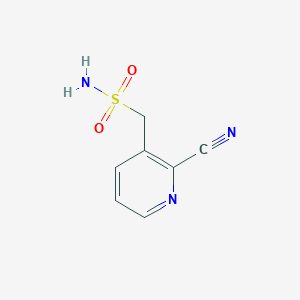
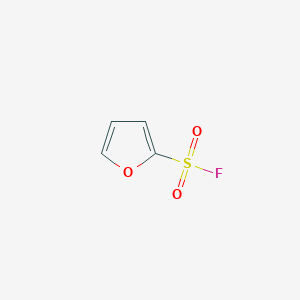
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)
